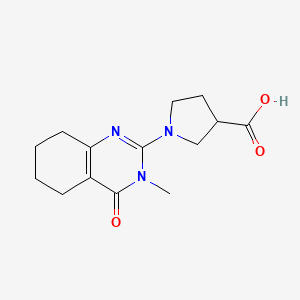
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure ist eine komplexe organische Verbindung, die einen Chinazolin- und einen Pyrrolidin-Rest aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensation eines geeigneten Chinazolin-Derivats mit einem Pyrrolidincarbonsäure-Derivat unter kontrollierten Bedingungen. Die Reaktion erfordert häufig den Einsatz von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Techniken wie kontinuierliche Strömungssynthese und automatisierte Reaktionsüberwachung können zur Steigerung der Effizienz und Konsistenz in der Produktion eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal den Einsatz von Katalysatoren, um die Reaktionen zur Vollständigkeit zu treiben.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinazolin-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu gesättigeren Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle bei Krankheitsprozessen spielen. Die Wirkungen der Verbindung werden über Pfade vermittelt, die zelluläre Funktionen regulieren, was zu therapeutischen Ergebnissen führt.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin-Derivate: Verbindungen mit ähnlichen Chinazolin-Strukturen, wie z. B. 4-Hydroxy-2-chinolone, die ebenfalls signifikante biologische Aktivitäten zeigen.
Pyrrolidin-Derivate: Verbindungen wie Pyrrolidin-2,5-dione und Prolinol, die in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Profile verwendet werden.
Einzigartigkeit
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrochinazolin-2-yl)pyrrolidin-3-carbonsäure ist aufgrund seiner kombinierten Chinazolin- und Pyrrolidin-Reste einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Diese duale Struktur ermöglicht vielseitige Anwendungen in verschiedenen Bereichen der Forschung und Industrie.
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-12(18)10-4-2-3-5-11(10)15-14(16)17-7-6-9(8-17)13(19)20/h9H,2-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
SQKBOZRGOSNRCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(CCCC2)N=C1N3CCC(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


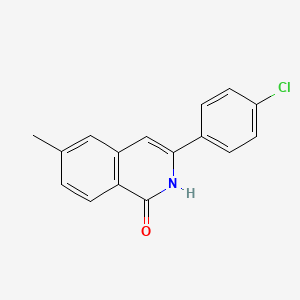
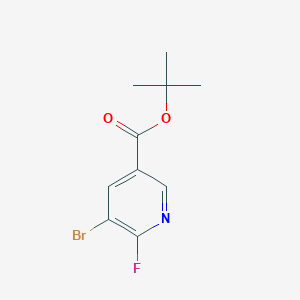
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
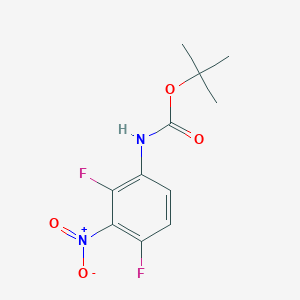
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

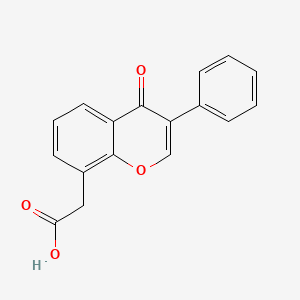
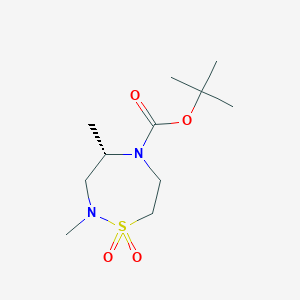
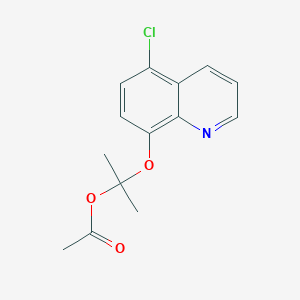
![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


